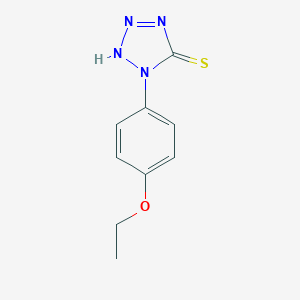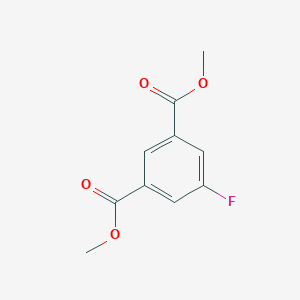
Dimethyl 5-fluoroisophthalate
Vue d'ensemble
Description
Dimethyl 5-fluoroisophthalate is a chemical compound that serves as a versatile intermediate in the synthesis of various polymeric and small molecule systems. While the provided data does not directly discuss dimethyl 5-fluoroisophthalate, it does provide insights into the synthesis, properties, and applications of structurally related dimethyl isophthalate derivatives. These derivatives include hyperbranched polyesters, phthalocyanine complexes, and fluorogenic substrates for proteinases, which can offer a perspective on the potential reactivity and utility of dimethyl 5-fluoroisophthalate.
Synthesis Analysis
The synthesis of dimethyl isophthalate derivatives typically involves condensation polymerization or substitution reactions. For instance, hyperbranched polyesters are synthesized from dimethyl 5-(2-hydroxyethoxy)isophthalate through melt condensation polymerization, which exhibits unique molecular weight growth characteristics due to intramolecular cyclization and ester interchange reactions . Similarly, phthalocyanine complexes are prepared by reacting dimethyl 5-hydroxyisophthalate with dicyanonitrobenzene derivatives in the presence of potassium carbonate . These methods suggest that dimethyl 5-fluoroisophthalate could also be used in similar synthetic routes to produce novel materials.
Molecular Structure Analysis
The molecular structure of dimethyl isophthalate derivatives is characterized by the presence of substituents on the isophthalate moiety, which can influence the overall geometry and electronic properties of the molecule. For example, the introduction of oxyisophthalate groups in phthalocyanines alters their electron transfer properties . The crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate reveal how substituents affect the planarity of the carboxylate groups and the overall molecular conformation . These findings can be extrapolated to predict the structural aspects of dimethyl 5-fluoroisophthalate.
Chemical Reactions Analysis
Dimethyl isophthalate derivatives participate in various chemical reactions, including polymerization, substitution, and Claisen rearrangement. The synthesis of hyperbranched polyesters involves cyclization and core-termination reactions , while the formation of phthalocyanine complexes includes nucleophilic substitution reactions . The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy)isophthalate demonstrates the compound's ability to undergo rearrangement under specific conditions . These reactions highlight the reactivity of the isophthalate moiety, which could be relevant for dimethyl 5-fluoroisophthalate.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl isophthalate derivatives are influenced by their molecular structure. Hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are soluble in common organic solvents and have low intrinsic viscosities . The electron transfer properties of phthalocyanine complexes are studied using voltammetric and spectroelectrochemical measurements . The crystal structures provide insights into the supramolecular interactions and hydrogen bonding patterns . These properties are essential for understanding the behavior of dimethyl 5-fluoroisophthalate in various environments and applications.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Dimethyl 5-fluoroisophthalate serves as a crucial intermediate in the synthesis of complex molecules and materials. For instance, it has been utilized in the formation of model complexes for macrocyclic gold compounds, showcasing its role in advancing gold(I) chemistry (Wiedemann et al., 2009). Additionally, its involvement in the Claisen rearrangement process highlights its significance in organic synthesis, offering pathways to novel compounds with improved yields and optical activity insights (Pen, 2014).
Environmental Interactions and Degradation
Research has also focused on the environmental interactions and biodegradation of dimethyl phthalate esters, including Dimethyl 5-fluoroisophthalate. Studies on its interaction with trypsin provide insights into its potential toxicological effects, shedding light on the hydrophobic interactions that lead to conformational changes in proteins (Wang, Zhang, & Wang, 2015). Furthermore, the degradation by microbial strains isolated from mangrove sediments emphasizes the ecological aspects of its breakdown and the specificity of fungal esterases in the hydrolysis process (Luo et al., 2012).
Material Science and Polymer Research
In the realm of material science, Dimethyl 5-fluoroisophthalate contributes to the development of novel materials, such as in the synthesis of metallophthalocyanines. These compounds exhibit significant electrochemical and spectroelectrochemical properties, useful for applications in dyes and pigments (Köksoy et al., 2015). The substance's role in creating fluorescent amino acids for studying protein interactions further demonstrates its utility in bioorganic chemistry and fluorescence-based molecular switches (Summerer et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 5-fluorobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOLLJWHFPBAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398745 | |
| Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-fluoroisophthalate | |
CAS RN |
17449-48-8 | |
| Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17449-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



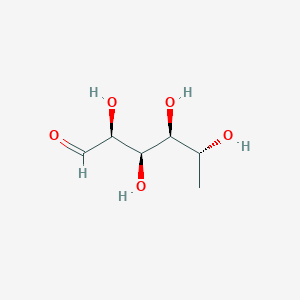




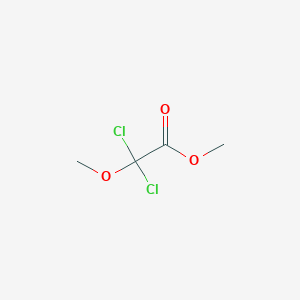
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
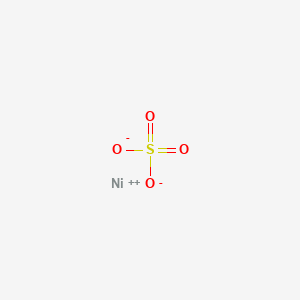
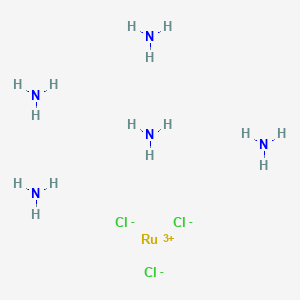
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)


